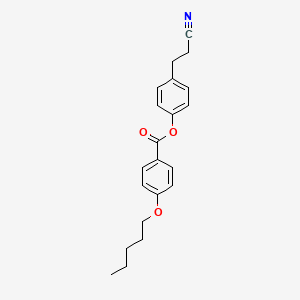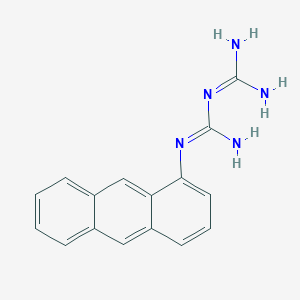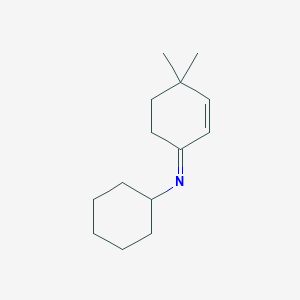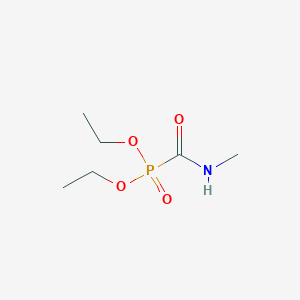
1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide is a chemical compound with the molecular formula C2Cl3NO6S2 and a molecular weight of 304.49 g/mol . This compound is known for its unique structure, which includes a dioxadithiazine ring and a trichloromethyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide involves specific reaction conditions and reagents. The synthetic routes typically include the reaction of trichloromethyl compounds with sulfur and nitrogen-containing reagents under controlled conditions . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The trichloromethyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide involves its interaction with molecular targets and pathways. The compound can interact with specific enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide can be compared with other similar compounds, such as:
1,3,2,4,5-Dioxadithiazine derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical properties and applications.
Trichloromethyl compounds: Compounds with trichloromethyl groups exhibit similar reactivity and can undergo similar chemical reactions.
Sulfur-nitrogen heterocycles: These compounds share the dioxadithiazine ring structure and have comparable chemical behavior.
This compound’s uniqueness lies in its specific combination of functional groups and its versatile reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
58010-14-3 |
|---|---|
Molecular Formula |
C2Cl3NO6S2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
6-(trichloromethyl)-1,3,2,4,5-dioxadithiazine 2,2,4,4-tetraoxide |
InChI |
InChI=1S/C2Cl3NO6S2/c3-2(4,5)1-6-13(7,8)12-14(9,10)11-1 |
InChI Key |
JKQIAPXLGCRYLG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NS(=O)(=O)OS(=O)(=O)O1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


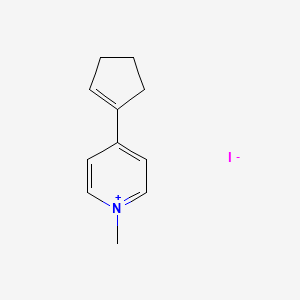
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)
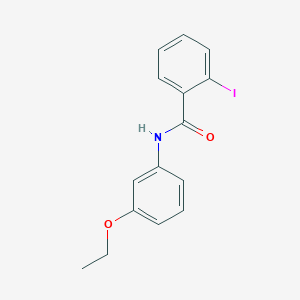
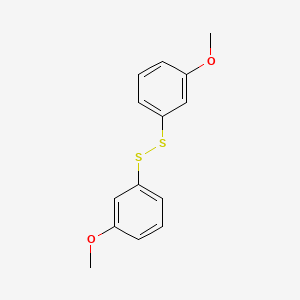
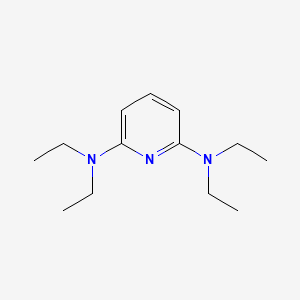
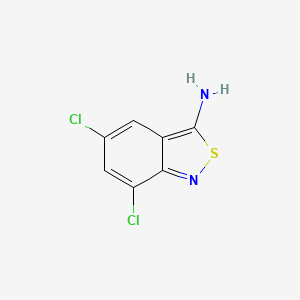
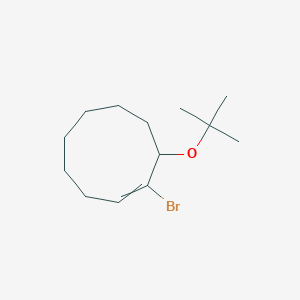

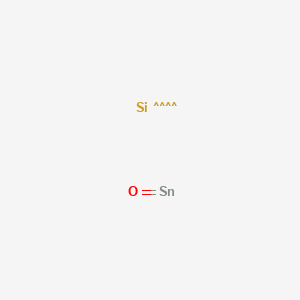
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
